
2-bromo-2-methyl-N-(2-methylphenyl)propanamide
Overview
Description
2-bromo-2-methyl-N-(2-methylphenyl)propanamide is a chemical compound with the CAS Number: 23423-38-3 . It has a molecular weight of 256.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3 . It has a boiling point of 343.5±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.7±3.0 kJ/mol . The flash point is 161.6±23.2 °C . The index of refraction is 1.599 . The molar refractivity is 57.7±0.3 cm^3 .Scientific Research Applications
Fluorescent ATRP Initiator
"2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" has been synthesized and analyzed, demonstrating its efficiency as a fluorescent Atom Transfer Radical Polymerization (ATRP) initiator for the polymerization of acrylates. This development showcases the compound's application in advanced polymer synthesis techniques, providing a pathway for the creation of materials with specific properties (Ihor Kulai & S. Mallet-Ladeira, 2016).
Molecular Properties and Isomerization
Research on paracetamol analogues, including "2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide" and "2-bromo-2-methyl-N-p-tolyl-propanamide," has provided insights into their molecular properties, vibrational mode couplings, and isomerization processes. This includes understanding the E/Z isomers, keto/enol unimolecular rearrangement, and transition state structures, which are critical for drug design and development (R. Viana et al., 2016).
Antimicrobial Properties
A study on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which relates to the structural domain of the compound , revealed their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (V. Baranovskyi et al., 2018).
Polymer Molecular Mass Estimation
Novel ATRP initiators, closely related to the compound of interest, were synthesized and used in polymerization reactions, showcasing the ability to control polymer molecular masses. This research highlights the compound's relevance in polymer science, particularly in tailoring the properties of polymeric materials (Guillermo Soriano-Moro et al., 2014).
Synthesis and Biological Activity
Further research involves the synthesis of complex molecules incorporating similar structural motifs for the investigation of their biological activities, including antimicrobial and anticancer properties. This underscores the versatility of the compound's framework in contributing to the development of new therapeutic agents (S. E. El Rayes et al., 2019).
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-N-(2-methylphenyl)propanamide is not fully understood.
properties
IUPAC Name |
2-bromo-2-methyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTFCYZFDHZDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



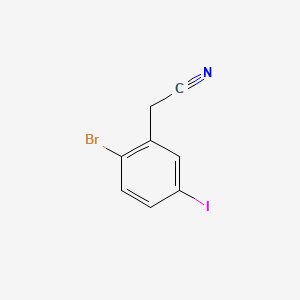
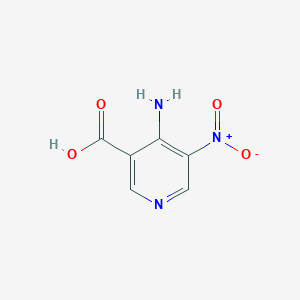
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
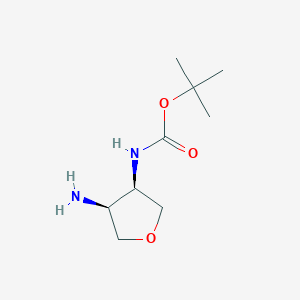
![(2S,4S,5S,6R)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B1380612.png)

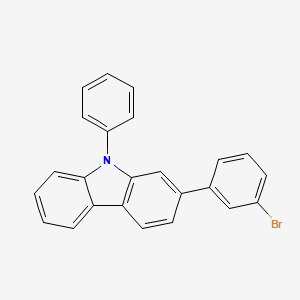
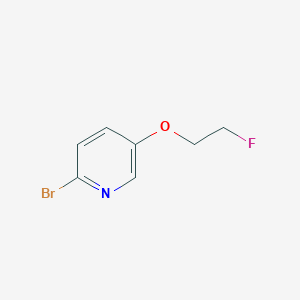
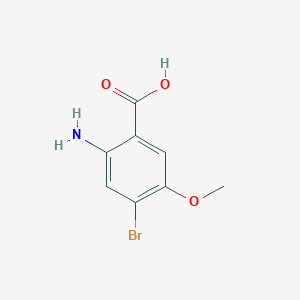
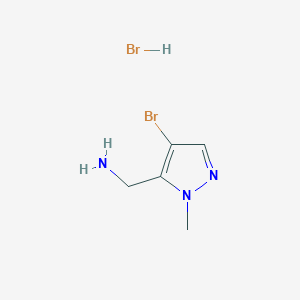
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)


![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)